molecular formula C15H14N2O B2618194 1-(2-methoxybenzyl)-1H-benzo[d]imidazole CAS No. 489462-19-3

1-(2-methoxybenzyl)-1H-benzo[d]imidazole

Cat. No.: B2618194
CAS No.: 489462-19-3
M. Wt: 238.29
InChI Key: SURJZSYMHDZARJ-UHFFFAOYSA-N
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Description

1-(2-methoxybenzyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a 2-methoxybenzyl group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-methoxybenzyl)-1H-benzo[d]imidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and yields the desired product in good to excellent yields .

Another method involves the Debus–Radziszewski imidazole synthesis, which is a multi-component reaction using a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . This method is versatile and can be used to produce various imidazole derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are often carried out in batch reactors with careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-(2-methoxybenzyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity to molecular targets and its overall biological activity.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-15-9-5-2-6-12(15)10-17-11-16-13-7-3-4-8-14(13)17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURJZSYMHDZARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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